1-(4-Morpholinophenyl)-3-phenylpropan-1-one
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Overview
Description
1-(4-Morpholinophenyl)-3-phenylpropan-1-one is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a propanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinophenyl)-3-phenylpropan-1-one typically involves the reaction of 4-morpholinophenyl with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solvent, followed by the addition of benzaldehyde. The reaction mixture is then heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinophenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Morpholinophenyl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 1-(4-Morpholinophenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA, thereby preventing the formation of functional ribosomes essential for bacterial growth . Additionally, its antifungal activity may involve the disruption of fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Morpholinophenyl)-1-phenyl-2-propyn-1-ol: Similar structure but with a propynyl group instead of a propanone.
2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-1-butanone: Contains a butanone structure and is used as a photoinitiator in polymerization processes.
Uniqueness
1-(4-Morpholinophenyl)-3-phenylpropan-1-one is unique due to its specific combination of a morpholine ring and a phenylpropanone structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C19H21NO2/c21-19(11-6-16-4-2-1-3-5-16)17-7-9-18(10-8-17)20-12-14-22-15-13-20/h1-5,7-10H,6,11-15H2 |
InChI Key |
OSXWUIDDCVKQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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